Introduction: The Role of 1-(Bromomethyl)-4-ethylbenzene in Modern Synthesis
Introduction: The Role of 1-(Bromomethyl)-4-ethylbenzene in Modern Synthesis
An In-depth Technical Guide to 1-(Bromomethyl)-4-ethylbenzene: Properties, Synthesis, and Applications
1-(Bromomethyl)-4-ethylbenzene is a substituted toluene derivative that serves as a highly versatile reagent and building block in organic chemistry. Its utility is anchored in its bifunctional nature: a stable aromatic core functionalized with an ethyl group, and a highly reactive benzylic bromide. This latter feature makes it an exceptional electrophile for introducing the 4-ethylbenzyl moiety into a wide array of molecular scaffolds. For researchers, particularly in the fields of medicinal chemistry and materials science, this compound is a key intermediate for synthesizing complex target molecules. Its structure allows for precise modification and elaboration, making it an invaluable tool in the design and development of novel compounds. This guide provides a comprehensive technical overview for scientists and drug development professionals, detailing the compound's core properties, structural characteristics, synthesis, reactivity, and applications, with a strong emphasis on the practical causality behind experimental choices.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are foundational to its effective use in a laboratory setting. 1-(Bromomethyl)-4-ethylbenzene is also commonly known by its synonym, 4-ethylbenzyl bromide.
Table 1: Core Identifiers and Physicochemical Properties of 1-(Bromomethyl)-4-ethylbenzene
| Property | Value | Source(s) |
| IUPAC Name | 1-(bromomethyl)-4-ethylbenzene | [1][2] |
| CAS Number | 57825-30-6 | [1][2][3] |
| Molecular Formula | C₉H₁₁Br | [1][3][4] |
| Molecular Weight | 199.09 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid | [4][5] |
| Melting Point | 14.5 - 15.2 °C | [5][6] |
| Boiling Point | 230.1 ± 9.0 °C at 760 mmHg | [3] |
| Density | ~1.31 g/cm³ | [3][5] |
| InChIKey | YYPPFEKHXPADAV-UHFFFAOYSA-N | [1][2][4] |
| SMILES | CCC1=CC=C(C=C1)CBr | [1] |
Molecular Structure and Spectroscopic Profile
The reactivity and function of 1-(Bromomethyl)-4-ethylbenzene are direct consequences of its molecular architecture. The structure consists of a benzene ring para-substituted with an ethyl group and a bromomethyl group. The key feature is the benzylic C-Br bond, which is inherently weaker and more polarized than an aliphatic C-Br bond, predisposing it to nucleophilic attack.
Caption: 2D structure of 1-(Bromomethyl)-4-ethylbenzene.
Spectroscopic Analysis
While experimental spectra should always be used for confirmation, the structure predicts a distinct spectroscopic fingerprint:
-
¹H NMR: The spectrum will show characteristic signals for the aromatic protons, which appear as two doublets (an AA'BB' system) in the range of δ 7.2-7.5 ppm. The benzylic methylene protons (-CH₂Br) will produce a sharp singlet around δ 4.5 ppm. The ethyl group will present as a quartet around δ 2.7 ppm (-CH₂) and a triplet around δ 1.2 ppm (-CH₃).
-
¹³C NMR: The spectrum will display six signals for the aromatic carbons, one for the benzylic carbon (around 33 ppm), and two for the ethyl group carbons.
-
Infrared (IR) Spectroscopy: Key absorptions will include C-H stretching from the aromatic ring (~3000-3100 cm⁻¹) and aliphatic chains (~2850-3000 cm⁻¹), C=C stretching from the aromatic ring (~1600 cm⁻¹ and ~1500 cm⁻¹), and a characteristic C-Br stretching band in the fingerprint region (~600-700 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in ~1:1 ratio). The most prominent fragment peak will correspond to the loss of the bromine radical to form the highly stable 4-ethylbenzyl cation (m/z = 119). Further fragmentation can occur via the loss of a methyl radical from the ethyl group.[7]
Synthesis and Purification Protocol
The most reliable and common method for synthesizing 1-(Bromomethyl)-4-ethylbenzene is through the free-radical bromination of 4-ethyltoluene at the benzylic position. The Wohl-Ziegler reaction, using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN), is the preferred industrial and laboratory-scale method.
Causality in Reagent Selection:
-
N-Bromosuccinimide (NBS): NBS is chosen over elemental bromine (Br₂) to maintain a low, constant concentration of Br₂ in the reaction mixture. This is crucial for favoring radical substitution at the benzylic position over electrophilic addition to the aromatic ring.
-
AIBN or Benzoyl Peroxide: These compounds act as radical initiators. Upon gentle heating, they decompose to form free radicals, which then initiate the chain reaction by abstracting a hydrogen atom from the benzylic position of 4-ethyltoluene.
-
Solvent (e.g., CCl₄, Cyclohexane): An inert, non-polar solvent is required to dissolve the reactants without participating in the radical reaction.
Caption: Experimental workflow for the synthesis of 1-(Bromomethyl)-4-ethylbenzene.
Detailed Step-by-Step Synthesis Protocol
This protocol is adapted from standard Wohl-Ziegler bromination procedures, such as those described for similar substrates.[8]
-
Setup: To a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-ethyltoluene (1.0 eq), N-Bromosuccinimide (1.1 eq), and a catalytic amount of AIBN (0.02 eq).
-
Solvent Addition: Add a sufficient volume of a dry, inert solvent such as carbon tetrachloride (CCl₄) or cyclohexane to dissolve the reactants.
-
Initiation: Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). The reaction is often initiated with a heat lamp if necessary.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete when the starting 4-ethyltoluene is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.
-
Filter the mixture to remove the solid succinimide and wash the solid with a small amount of the solvent.
-
Combine the filtrates and wash sequentially with 10% aqueous sodium thiosulfate (to quench any remaining bromine), water, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil by vacuum distillation or flash column chromatography on silica gel to yield pure 1-(Bromomethyl)-4-ethylbenzene.
-
Chemical Reactivity and Mechanistic Insights
The synthetic value of 1-(Bromomethyl)-4-ethylbenzene lies in the high reactivity of its benzylic C-Br bond. The bromide ion is an excellent leaving group, and the resulting primary benzylic carbocation is stabilized by resonance with the aromatic ring. Consequently, it readily participates in nucleophilic substitution reactions, proceeding through either an Sₙ1 or Sₙ2 mechanism depending on the nucleophile, solvent, and reaction conditions.
Caption: Reactivity of 1-(Bromomethyl)-4-ethylbenzene with various nucleophiles.
This reactivity makes it an ideal substrate for:
-
Alkylation of Heteroatoms: It efficiently alkylates oxygen (in alcohols and carboxylates), nitrogen (in amines), and sulfur (in thiols) nucleophiles to form ethers, esters, amines, and thioethers, respectively.
-
Carbon-Carbon Bond Formation: It reacts with carbon nucleophiles such as cyanides, enolates, and organometallic reagents to form new C-C bonds, extending the carbon skeleton.
-
Synthesis of Phosphonium Salts: Its reaction with triphenylphosphine yields a phosphonium salt, which is a precursor to the corresponding Wittig reagent used in olefination reactions.
Applications in Research and Drug Development
1-(Bromomethyl)-4-ethylbenzene is a key intermediate, valued for its ability to introduce the 4-ethylbenzyl group into target molecules. This moiety is found in various biologically active compounds.
-
Scaffold for Pharmaceutical Agents: The 4-ethylphenyl group can serve as a hydrophobic binding element that interacts with specific pockets in enzymes or receptors. The reactive bromomethyl handle allows for the covalent attachment of this group to a core pharmacophore. While direct examples in approved drugs are niche, its use as a building block in discovery pipelines is widespread.[9] For instance, related bromomethylated aromatics are used as linkers for bioactive molecules or as precursors for complex heterocyclic systems.[10]
-
Probing Structure-Activity Relationships (SAR): In drug development, chemists often synthesize a series of analogs to probe SAR. 1-(Bromomethyl)-4-ethylbenzene allows for the easy substitution of, for example, a simple benzyl group with a 4-ethylbenzyl group, enabling researchers to study how the ethyl substituent affects binding affinity, selectivity, and metabolic stability.
-
Materials Science: It can be used to functionalize polymers and surfaces, introducing the ethylphenyl group to modify material properties such as thermal stability or solubility.[9]
The introduction of a bromine atom into a potential drug candidate can also directly influence its pharmacological profile, potentially increasing therapeutic activity or modifying its metabolism.[11]
Safety, Handling, and Storage
As a highly reactive alkylating agent, 1-(Bromomethyl)-4-ethylbenzene must be handled with appropriate caution. It is classified as a corrosive substance that can cause severe skin burns and eye damage, and it may also cause respiratory irritation.[1][2]
Mandatory Safety Protocols
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[12]
-
Ventilation: All handling of this compound must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[12][13]
-
Handling: Avoid all contact with skin and eyes. Use compatible laboratory equipment (e.g., glass, PTFE). Keep away from incompatible materials such as strong oxidizing agents, bases, and amines.[12]
-
Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon). It should be kept in a cool, dry, and well-ventilated area, typically refrigerated at 2-8°C.[2][5][6]
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]
-
Conclusion
1-(Bromomethyl)-4-ethylbenzene is more than a simple chemical; it is a strategic tool for molecular construction. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an indispensable intermediate for chemists in academic and industrial research. By understanding its physicochemical properties, mastering its handling, and leveraging its reactivity, researchers can effectively utilize this compound to build complex molecules that drive innovation in drug discovery, agrochemicals, and materials science.
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